molecular formula C12H14ClF2NO2 B2374824 Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2413846-69-0

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2374824
CAS No.: 2413846-69-0
M. Wt: 277.7
InChI Key: DLFVYIHVOPHQLJ-WDEREUQCSA-N
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Description

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. It is characterized by the presence of a pyrrolidine ring substituted with a difluorophenyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step often involves a substitution reaction where a difluorophenyl group is introduced to the pyrrolidine ring.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: It is investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S,4R)-4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
  • Methyl (3S,4R)-4-(3,5-dibromophenyl)pyrrolidine-3-carboxylate;hydrochloride

Uniqueness

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in specific applications where fluorine atoms enhance the compound’s stability, reactivity, or biological activity.

Properties

IUPAC Name

methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)11-6-15-5-10(11)7-2-8(13)4-9(14)3-7;/h2-4,10-11,15H,5-6H2,1H3;1H/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPTBNSAGCLRC-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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